ethyl 2-(4-(7-(2-fluorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate - 898463-84-8

ethyl 2-(4-(7-(2-fluorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate

Catalog Number: EVT-3065350
CAS Number: 898463-84-8
Molecular Formula: C21H25FN6O4
Molecular Weight: 444.467
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action
  • Adenosine Receptor Antagonism: Xanthines are known antagonists of adenosine receptors, particularly the A2A subtype . This interaction could be relevant for its potential therapeutic effects.
  • Phosphodiesterase Inhibition: Some xanthine derivatives exhibit inhibitory activity against phosphodiesterase enzymes, which play roles in regulating intracellular signaling pathways .

Alogliptin and Linagliptin

Compound Description: Alogliptin and Linagliptin are both marketed dipeptidyl peptidase IV (DPP-IV) inhibitors used for treating type 2 diabetes (T2D) []. They offer advantages over traditional antidiabetic drugs by effectively regulating blood glucose levels.

Relevance: While their specific structures aren't provided in the paper, they serve as a basis for developing novel DPP-IV inhibitors, including those structurally similar to ethyl 2-(4-(7-(2-fluorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate. This suggests the target compound likely shares the core structure crucial for DPP-IV inhibition, potentially belonging to a class of compounds designed based on the pharmacophore of Alogliptin and Linagliptin [].

(R)-40

Compound Description: (R)-40 is a potent DPP-IV inhibitor with an IC50 of 23.5 nM []. It demonstrates significant antihyperglycemic activity, comparable to Linagliptin, in oral glucose tolerance tests (OGTT). Notably, (R)-40 improves the pathological condition of diabetic mice, suggesting its potential as a drug candidate for T2D.

Relevance: The paper highlights that (R)-40, a racemic compound, and ethyl 2-(4-(7-(2-fluorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate, were developed as DPP-IV inhibitors based on the pharmacophore hybridization and structural optimization of Alogliptin and Linagliptin []. This indicates that (R)-40 and the target compound share key structural features crucial for DPP-IV inhibitory activity, making them closely related in terms of structure and function.

8-(3,4-Dimethoxystyryl)-1,3-dipropyl-7-[3H]methylxanthine ([3H]Kf17837S)

Compound Description: [3H]Kf17837S is a radioligand exhibiting high selectivity for adenosine A2A receptors []. It demonstrates high binding affinity, making it a valuable tool for studying these receptors in the context of various neurological processes.

Methyl 1-(1,3-dimethyl-2,6-dioxo-7-arylalkyl-(alkenyl-)-2,3,6,7-tetrahydro-1H-purin-8-yl)-5-(4-methyl-(methoxy-, chloro-)phenyl)-1H-pyrazole-3-carboxylates

Compound Description: These compounds represent a series of 1,3-dimethylxanthine derivatives with a pyrazole ring at position 8 []. They exhibit notable antioxidant and anti-inflammatory properties in vitro, suggesting potential therapeutic applications.

Relevance: This series, particularly those with a phenylalyl radical at position 7, and ethyl 2-(4-(7-(2-fluorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate, share the 1,3-dimethylxanthine core []. This structural similarity, combined with the presence of aromatic substitutions in both, points towards potential overlap in their mechanisms of action and biological activities.

1,3-Dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione Derivatives

Compound Description: This series of compounds was synthesized and evaluated for their potential antiasthmatic properties, particularly their vasodilatory activity []. The research aimed to explore their potential as phosphodiesterase 3 (PDE3) inhibitors.

3',9'-dibenzyl-6'-selenoxo-3',4',9',10'- tetrahydro-2'H-spiro[cyclohexane-1,12'-[1,3,5,9] tetraaza[7,11]-methano[1,3,5]triazino[1,2-a] [, ]diazocine]-7',11'(6'H,8'H)-dicarbonitrile (Compound 1)

Compound Description: This novel compound demonstrated significant weight loss effects in rats fed a high-fat diet []. Its promising results highlight its potential as a pharmacorrection medication for treating obesity.

Relevance: While structurally distinct, compound 1 is grouped with ethyl 2-(4-(7-(2-fluorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate based on their shared investigation as potential therapeutic agents for metabolic disorders []. This suggests a common research interest in exploring diverse chemical structures for addressing obesity and related conditions.

4-(2-Chlorophenyl)-2-({[3-methyl-2,6-dioxo-7-(2-oxo-2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}thio)-5,6,7,8-tetrahydroquinoline-3-carbonitrile (Compound 2)

Compound Description: Similar to compound 1, compound 2 also exhibited promising weight-loss properties in a rat model of diet-induced obesity []. This highlights its potential as a pharmacorrection medication for metabolic disorders.

Relevance: Both compound 2 and ethyl 2-(4-(7-(2-fluorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate are explored for their potential therapeutic benefits in metabolic disorders, particularly obesity []. This shared research focus, despite their distinct chemical structures, suggests an interest in understanding how different structural motifs influence their effectiveness in treating metabolic conditions.

Properties

CAS Number

898463-84-8

Product Name

ethyl 2-(4-(7-(2-fluorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate

IUPAC Name

ethyl 2-[4-[7-[(2-fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate

Molecular Formula

C21H25FN6O4

Molecular Weight

444.467

InChI

InChI=1S/C21H25FN6O4/c1-3-32-16(29)13-26-8-10-27(11-9-26)20-23-18-17(19(30)24-21(31)25(18)2)28(20)12-14-6-4-5-7-15(14)22/h4-7H,3,8-13H2,1-2H3,(H,24,30,31)

InChI Key

MYIQDAZEABOULH-UHFFFAOYSA-N

SMILES

CCOC(=O)CN1CCN(CC1)C2=NC3=C(N2CC4=CC=CC=C4F)C(=O)NC(=O)N3C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.